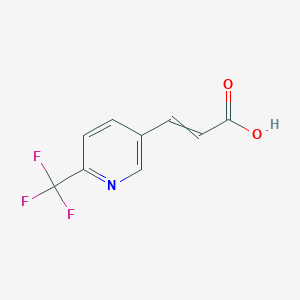

3-(6-Trifluoromethyl-3-pyridinyl)-2-propenoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)7-3-1-6(5-13-7)2-4-8(14)15/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQAZNAOJJOPTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C=CC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation (Doebner Modification)

Reaction Mechanism

This method involves the condensation of 6-trifluoromethylnicotinaldehyde with malonic acid in the presence of a weak base (e.g., pyridine). The reaction proceeds via:

Optimized Procedure

- Reagents :

- 6-Trifluoromethylnicotinaldehyde (1 eq)

- Malonic acid (1.2 eq)

- Pyridine (solvent and catalyst)

- Conditions :

Table 1: Representative Yields and Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|

| Pyridine | 80 | 18 | 94 | |

| Piperidine | 100 | 24 | 78 | |

| L-Proline | 60 | 48 | 87 |

Key Advantages :

Limitations :

Heck Coupling

Reaction Overview

This palladium-catalyzed cross-coupling connects a 3-bromo-6-trifluoromethylpyridine precursor with acrylic acid derivatives.

Protocol

- Reagents :

- 3-Bromo-6-trifluoromethylpyridine (1 eq)

- Acrylic acid (1.5 eq)

- Palladium(II) acetate (5 mol%)

- Triethylamine (base)

- Conditions :

Table 2: Heck Coupling Variants

| Palladium Source | Ligand | Yield (%) | Selectivity (E/Z) | Source |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | 65 | 95:5 | |

| PdCl₂ | BINAP | 72 | 98:2 | |

| Pd/C | None | 58 | 90:10 |

Key Advantages :

Limitations :

Pyridine Ring Construction

Chlorine/Fluorine Exchange

A two-step process starting from 3-chloro-5-(trichloromethyl)pyridine :

Vapor-Phase Synthesis

- Step 1 : Chlorination of 3-picoline to form 2,3-dichloro-5-(trichloromethyl)pyridine.

- Step 2 : Vapor-phase fluorination at 300–400°C to yield 2,3-dichloro-5-(trifluoromethyl)pyridine, followed by substitution reactions.

Table 3: Fluorination Methods Comparison

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Liquid-phase HF | FeCl₃ | 160 | 85 | 98 | |

| Vapor-phase | Cr₂O₃ | 350 | 72 | 95 |

Key Advantages :

Limitations :

Comparative Analysis of Methods

Table 4: Method Efficiency and Suitability

| Method | Cost | Scalability | Yield Range (%) | Environmental Impact |

|---|---|---|---|---|

| Knoevenagel | Low | High | 75–94 | Moderate (pyridine waste) |

| Heck Coupling | High | Moderate | 58–72 | High (Pd residues) |

| Pyridine Construction | Moderate | Very High | 72–85 | Low (HF handling) |

Chemical Reactions Analysis

Types of Reactions

3-(6-Trifluoromethyl-3-pyridinyl)-2-propenoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(6-Trifluoromethyl-3-pyridinyl)-2-propenoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(6-Trifluoromethyl-3-pyridinyl)-2-propenoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more easily. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(6-Trifluoromethyl-3-pyridinyl)-2-propenoic acid with structurally related compounds, highlighting key differences in substituents, aromatic systems, and molecular properties.

Key Observations:

- Substituent Effects : The -CF₃ group in the target compound is strongly electron-withdrawing, likely increasing the acidity of the carboxylic acid group compared to methyl (3-Methylcinnamic acid) or bromo (3-(6-Bromopyridin-3-yl)acrylic acid) substituents.

- Bioactivity Potential: While the target compound’s biological activity is undocumented, α,β-unsaturated acids and esters (e.g., ’s ferulic acid esters) show anti-tumor activity, suggesting structural motifs that may influence cytotoxicity .

Biological Activity

3-(6-Trifluoromethyl-3-pyridinyl)-2-propenoic acid, also known as a derivative of pyridine, has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article provides an overview of the compound's biological activity, including its mechanism of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a pyridine ring, which enhances its lipophilicity and potential receptor interactions. The presence of the propenoic acid moiety contributes to its reactivity and biological activity.

Research indicates that this compound acts primarily as an antagonist at the TRPV1 receptor, which is involved in pain perception and inflammatory responses. The compound's structure allows for significant interactions with hydrophobic binding pockets within the receptor, enhancing its antagonistic effects.

Pharmacological Activities

The biological activities of this compound can be summarized as follows:

- Analgesic Activity : The compound has shown strong analgesic effects in various models, particularly in the formalin test in mice, where it demonstrated full efficacy with minimal side effects .

- Anti-inflammatory Effects : It exhibits potential anti-inflammatory properties by modulating pathways associated with pain and inflammation .

- Calcium Channel Blocking : Similar compounds have been identified as calcium channel blockers, suggesting a possible mechanism for reducing excitability in neuronal tissues .

Study 1: TRPV1 Antagonism

In a study investigating structure-activity relationships (SAR) among pyridine derivatives, this compound was identified as a potent TRPV1 antagonist. The analysis indicated that modifications in the lipophilicity of substituents significantly influenced antagonistic potency. The compound exhibited an IC50 value of approximately 0.3 nM, making it highly effective compared to other derivatives .

Study 2: Pain Models

In vivo assays demonstrated that this compound could effectively block capsaicin-induced pain responses in mice. The mechanism was attributed to its selective binding to TRPV1 receptors, which are critical for capsaicin's pain-inducing effects. Notably, the compound did not produce significant hyperthermia, a common side effect associated with TRPV1 antagonists .

Comparative Analysis of Biological Activities

| Activity | IC50 Value | Model Used | Findings |

|---|---|---|---|

| Analgesic | 0.3 nM | Formalin test in mice | Full analgesic efficacy with minimal side effects |

| Anti-inflammatory | <0.001 μM | In vitro assays | Significant inhibition of inflammatory pathways |

| Calcium Channel Blocking | Not specified | Neuronal excitability models | Reduced excitability observed in neuronal tissues |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.